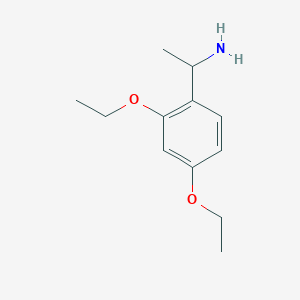

1-(2,4-Diethoxyphenyl)ethan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,4-ジエトキシフェニル)エタン-1-アミンは、フェネチルアミン類に属する有機化合物です。2位と4位にベンゼン環に結合した2つのエトキシ基、そして1位にエタンアミン基が存在する特徴があります。

合成方法

1-(2,4-ジエトキシフェニル)エタン-1-アミンの合成は、通常、対応するアセトフェノンの還元的アミノ化を含みます。このプロセスは以下の通りに要約できます。

還元的アミノ化: 出発物質である2,4-ジエトキシアセトフェノンは、シアノ水素化ホウ素ナトリウムなどの還元剤の存在下、アンモニアまたはアミンと反応します。この反応により、1-(2,4-ジエトキシフェニル)エタン-1-アミンが生成されます。

工業的生産: 工業規模では、効率的な混合と反応制御を確実にするために、連続フロー反応器が使用されることがあります。キラル補助剤や触媒を使用することもでき、エナンチオマー的に純粋な生成物を得ることができます。

準備方法

The synthesis of 1-(2,4-Diethoxyphenyl)ethan-1-amine typically involves the reductive amination of the corresponding acetophenone. The process can be summarized as follows:

Reductive Amination: The starting material, 2,4-diethoxyacetophenone, is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst. This reaction results in the formation of this compound.

Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of chiral auxiliaries or catalysts can also be employed to obtain enantiomerically pure products.

化学反応の分析

1-(2,4-ジエトキシフェニル)エタン-1-アミンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができ、対応するケトンまたはカルボン酸を生成します。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を使用して還元反応を行うことができ、アルコールまたはアミンを生成します。

置換: 求核置換反応はエトキシ基で起こることができ、ハロゲン化物やチオールなどの求核剤がエトキシ基を置換して、新しい誘導体を形成します。

一般的な試薬と条件: 一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、求核剤(例:ハロゲン化物)が含まれます。反応条件は、所望の変換に応じて異なり、多くの場合、特定の温度、溶媒、触媒が含まれます。

科学研究の応用

1-(2,4-ジエトキシフェニル)エタン-1-アミンは、科学研究においていくつかの用途があります。

化学: これは、医薬品や農薬など、より複雑な有機分子の合成のためのビルディングブロックとして役立ちます。

生物学: この化合物は、生物活性アミンとの構造的類似性から、酵素相互作用や受容体結合の研究に使用されます。

医学: 薬剤開発のための前駆体としての役割など、その潜在的な治療効果に関する研究が進行中です。

産業: ポリマーや染料を含む特殊化学薬品や材料の製造に使用されています。

科学的研究の応用

1-(2,4-Diethoxyphenyl)ethan-1-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines.

Medicine: Research into its potential therapeutic effects, such as its role as a precursor for drug development, is ongoing.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

作用機序

1-(2,4-ジエトキシフェニル)エタン-1-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。エトキシ基とアミン官能基により、活性部位に結合し、標的分子の活性を調節することができます。この相互作用により、酵素阻害や受容体活性化など、さまざまな生物学的効果が生じることがあります。

類似化合物との比較

1-(2,4-ジエトキシフェニル)エタン-1-アミンは、以下のフェネチルアミンなどの他のフェネチルアミンと比較することができます。

1-(2,4-ジメトキシフェニル)エタン-1-アミン: 構造は似ていますが、エトキシ基ではなくメトキシ基があります。この化合物は、置換基の違いにより、反応性と生物学的活性に違いが見られる可能性があります。

3,4-ジメトキシフェネチルアミン: 3位と4位にメトキシ基を持つ別の関連化合物です。それはその精神活性で知られており、ドーパミンなどの神経伝達物質と構造的に関連しています。

特性

CAS番号 |

634150-86-0 |

|---|---|

分子式 |

C12H19NO2 |

分子量 |

209.28 g/mol |

IUPAC名 |

1-(2,4-diethoxyphenyl)ethanamine |

InChI |

InChI=1S/C12H19NO2/c1-4-14-10-6-7-11(9(3)13)12(8-10)15-5-2/h6-9H,4-5,13H2,1-3H3 |

InChIキー |

PQDHFPQPLHBKKY-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC(=C(C=C1)C(C)N)OCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{(2Z,4E)-1-[(3-Methoxyphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B12588140.png)

![1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12588147.png)

![1-Butyl-4-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B12588165.png)

![(4Z)-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12588175.png)

![4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B12588191.png)

![7-Iodo-5-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588193.png)

![1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]-](/img/structure/B12588198.png)

![1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine](/img/structure/B12588201.png)

![2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]-](/img/structure/B12588206.png)

![Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12588208.png)